molecular formula C7H12ClFO2S B3012482 (3-Fluorocyclohexyl)methanesulfonyl chloride CAS No. 1779746-74-5

(3-Fluorocyclohexyl)methanesulfonyl chloride

Cat. No.: B3012482
CAS No.: 1779746-74-5
M. Wt: 214.68
InChI Key: HKPAIISMLXCQFG-UHFFFAOYSA-N
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Description

(3-Fluorocyclohexyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H12ClFO2S and a molecular weight of 214.69 g/mol . It is characterized by the presence of a fluorine atom on the cyclohexyl ring and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of (3-Fluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of (3-fluorocyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(3-Fluorocyclohexyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of (3-Fluorocyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the type of nucleophile it reacts with .

Comparison with Similar Compounds

(3-Fluorocyclohexyl)methanesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

The uniqueness of this compound lies in the presence of the fluorine atom on the cyclohexyl ring, which can influence its reactivity and the types of reactions it undergoes.

Biological Activity

(3-Fluorocyclohexyl)methanesulfonyl chloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound, with the chemical formula C₇H₈ClF₃O₂S, is a sulfonyl chloride derivative. It is characterized by a cyclohexane ring substituted with a fluorine atom and a methanesulfonyl chloride group. This structure contributes to its reactivity and potential biological activity.

Biological Activity Overview

The compound exhibits various biological activities, primarily attributed to its ability to interact with different biological targets. Some key areas of activity include:

  • Antitumor Activity : Research indicates that derivatives of methanesulfonyl chloride can exhibit cytotoxic effects against cancer cell lines by inhibiting key cellular pathways involved in tumor growth and proliferation.
  • Inhibition of Collagen Synthesis : It has been shown to inhibit collagen synthesis by affecting hepatic stellate cells, which are crucial in liver fibrosis. This suggests potential applications in treating fibrotic diseases.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although further investigation is required to elucidate the specific mechanisms involved.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Targeting Enzymatic Pathways : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to fibrosis and tumorigenesis.
  • Modulation of Gene Expression : It has been observed to block the mRNA expression of transforming growth factor-β1 (TGF-β1), a critical mediator in fibrogenesis and cancer progression.
  • Reactivity with Nucleophiles : As a sulfonyl chloride, it can react with nucleophilic sites in proteins, leading to modifications that alter protein function and cellular responses.

Case Studies

  • Antitumor Effects : In a study examining various thiazole derivatives, this compound was found to significantly reduce cell viability in cultured cancer cells, suggesting its potential as an antitumor agent.
  • Collagen Synthesis Inhibition : Another study demonstrated that compounds similar to this compound inhibited collagen production in hepatic stellate cells, providing insights into its therapeutic potential for liver fibrosis.

Comparative Analysis

CompoundBiological ActivityMechanism of Action
This compoundAntitumor, antifibroticInhibition of collagen synthesis, enzyme inhibition
Methanesulfonyl chloridePrecursor for methanesulfonatesElectrophilic reactions with nucleophiles
Thiazole derivativesAntimicrobialInhibition of bacterial growth

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Methanesulfonyl chlorides are known for their toxicity; they can cause severe skin burns and eye damage upon contact. Inhalation poses significant risks as well, leading to respiratory irritation and other acute symptoms . Therefore, appropriate safety measures must be taken when handling this compound.

Properties

IUPAC Name

(3-fluorocyclohexyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClFO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPAIISMLXCQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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